molecular formula C14H11N3O B2387142 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 1400191-51-6

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2387142
CAS No.: 1400191-51-6
M. Wt: 237.262
InChI Key: ZHKWMFUDVLEAHG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylpyridinyl group at position 3 and a phenyl group at position 5. Its systematic IUPAC name is This compound , reflecting the substituent positions and parent heterocycle.

Key Identifiers:

Property Value Source
Empirical Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
CAS Registry Number 1400191-51-6
SMILES Notation CC1=C(N=CC=C1)C2=NOC(=N2)C3=CC=CC=C3
InChI Key ZHKWMFUDVLEAHG-UHFFFAOYSA-N

The compound’s structure combines aromatic pyridine and benzene rings with the electron-deficient 1,2,4-oxadiazole core, creating unique electronic properties that influence its reactivity and applications.

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored until the mid-20th century. The specific derivative This compound emerged more recently, with its first reported synthesis in 2014. This compound represents a modern iteration of heterocyclic design, leveraging bioisosteric principles to replace labile functional groups (e.g., esters, amides) with hydrolytically stable heterocycles.

Key historical milestones:

  • 1884 : Discovery of the 1,2,4-oxadiazole ring system.
  • 1940s–1960s : Exploration of 1,2,4-oxadiazoles in medicinal chemistry, leading to drugs like oxolamine.
  • 2014 : First synthesis of this compound via cyclization reactions.

Structural Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits low aromaticity (Iₐ = 48), making it prone to rearrangements but highly adaptable for molecular interactions. Key structural features include:

Electronic Properties:

  • Dipole Moment : The O–N dipole creates a polarized C(5) position, enhancing electrophilic reactivity.
  • Conjugation : Delocalized π-electrons across the ring enable charge-transfer interactions with biological targets.

Substituent Effects:

  • 3-Methylpyridinyl Group : Introduces steric bulk and hydrogen-bonding capability via the pyridine nitrogen.
  • Phenyl Group : Enhances lipophilicity and π-stacking potential.

Bioisosteric Utility:

The 1,2,4-oxadiazole core serves as a stable surrogate for esters and amides, resisting hydrolysis while maintaining similar hydrogen-bonding profiles. Computational studies confirm that the methylpyridinyl and phenyl substituents optimize binding to enzymatic pockets, as demonstrated in molecular docking simulations.

Table 2: Structural Comparisons of 1,2,4-Oxadiazole Derivatives

Compound Aromaticity Index (Iₐ) Dipole Moment (D) Key Applications
1,2,4-Oxadiazole (parent) 48 3.1 Synthetic intermediate
3-Methyl-5-phenyl derivative 42 3.5 Medicinal chemistry
3-Pyridinyl derivatives 45 3.3 Catalysis

This structural versatility underpins the compound’s relevance in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-6-5-9-15-12(10)13-16-14(18-17-13)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWMFUDVLEAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in treating neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies. Research indicates that compounds containing the oxadiazole moiety can inhibit the aggregation of tau proteins, which are implicated in the pathology of these diseases.

Neuroprotective Properties

A patent (US10377750B2) highlights the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's disease by targeting tau-mediated neurodegeneration. The oligomerization of tau proteins into neurofibrillary tangles is a hallmark of Alzheimer's pathology, and compounds like 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole may help mitigate this process through specific molecular interactions .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit anticancer properties. A study focusing on various 1,3,4-oxadiazole derivatives indicated their efficacy against glioblastoma cell lines. The synthesized compounds were evaluated for cytotoxicity and showed significant apoptotic effects on cancer cells .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study

In a study assessing the antibacterial activity of newly synthesized oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant efficacy. The results were corroborated by disc diffusion methods and molecular docking simulations that revealed favorable interactions with bacterial enzymes .

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science.

Photophysical Properties

The compound's photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials. Its ability to absorb ultraviolet light and emit visible light positions it as a candidate for advanced optical materials .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicinalAlzheimer's treatmentInhibits tau protein aggregation
AnticancerGlioblastoma therapyInduces apoptosis in cancer cells
AntimicrobialBacterial infectionsEffective against Staphylococcus aureus and E. coli
Material ScienceOLEDs and fluorescent materialsExhibits strong photophysical properties

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Their Properties
Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Activities Reference
3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole 3-Methylpyridin-2-yl Phenyl Melting point: 102°C; DFT-studied
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) 4-Chlorophenyl (dihydro core) 4-Fluorophenyl (dihydro core) Anticancer (anti-breast); cardiotoxic
3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole 2-Methylphenyl Phenyl Purity: 97%; commercial availability
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole 2,4-Dimethylphenyl 2-Chloropyridin-3-yl Chlorine enhances reactivity
5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole Phenyl 2-Hydroxyphenyl Excited-state tautomerism; fluorescence
3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole 3-Nitrophenyl Phenyl Electron-withdrawing substituent

Impact of Substituents on Properties

Electronic Effects :
  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) groups at position 3 (e.g., 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs) : Methyl (CH₃) groups (e.g., 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole) improve solubility and stabilize the oxadiazole ring through hyperconjugation .
Steric and Planarity Effects :
  • Substituent position critically affects coplanarity. For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism due to coplanarity between the hydroxyphenyl and oxadiazole rings, whereas 3-substituted analogs lack this property .

Computational and Spectroscopic Insights

  • DFT Studies : The target compound’s HOMO-LUMO gap (ΔE) and charge distribution (ΣQ) correlate with bioactivity. For instance, ΔE1 (energy difference between HOMO and substituent) inversely affects antimicrobial activity in triazole analogs, a trend likely applicable to oxadiazoles .
  • Fluorescence Properties: Hydroxyphenyl-substituted oxadiazoles exhibit solvent-dependent emission, with tautomerism observed in non-polar media .

Biological Activity

3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • SMILES : Cc1cccnc1-c2noc(n2)-c3ccccc3
  • Molecular Formula : C14H11N3O

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail its activities against specific diseases and mechanisms.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis (Mtb). In vitro studies reported a significant percentage inhibition of Mtb at various concentrations.

CompoundConcentration (μg/mL)% Inhibition
2a25092%
2b10091%

These findings suggest that oxadiazole derivatives could serve as potential leads for developing new anti-tubercular agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that oxadiazole compounds can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of EGFR : Some derivatives have been linked to the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Cytotoxicity : In vitro assays have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For example:
Cell LineIC50 (μM)
MCF-7 (Breast)15.63
U937 (Leukemia)10.38
A549 (Lung)12.1

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry studies have shown that this compound can significantly increase markers associated with apoptosis in cancer cells.
  • Metabolic Stability : The oxadiazole scaffold provides metabolic stability, making these compounds suitable candidates for drug development .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Antitubercular Activity : A study demonstrated that a derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type Mtb strains, indicating strong activity against resistant strains .
  • Anticancer Research : Another research effort focused on synthesizing and evaluating various oxadiazole derivatives for their anticancer properties against different cell lines, revealing promising results that warrant further exploration .

Q & A

Basic: What are the standard synthetic protocols for 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives. For example, amidoximes can react with activated carbonyl groups under reflux conditions in solvents like ethanol or tetrahydrofuran (THF). Ultrasound irradiation has been shown to improve reaction efficiency and yield by enhancing mixing and reducing reaction time . Key steps include purification via column chromatography and validation using spectroscopic methods (NMR, IR).

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and heterocyclic ring integrity.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 236.27 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of the oxadiazole core and substituent geometry .

Basic: What pharmacological activities are associated with 1,2,4-oxadiazole derivatives, including this compound?

Methodological Answer:
Oxadiazoles are studied for:

  • Antidiabetic activity : Derivatives inhibit advanced glycation end-products (AGEs), with IC50_{50} values ranging from 160.2–290.17 µM in antiglycation assays .
  • Anti-inflammatory effects : Substituent-dependent modulation of COX-2 or NF-κB pathways .
  • Antimicrobial potential : Structural analogs show activity against fungal and bacterial strains via triazole-like mechanisms .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Methodological Answer:
Optimization strategies include:

  • Reaction condition tuning : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (THF vs. DMF).
  • Catalyst screening : Methanesulfonic acid improves S-alkylation efficiency in bis-heterocyclic conjugates .
  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% compared to conventional methods .

Advanced: What computational methods are used to predict bioactivity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screens against targets like aldose reductase (for antidiabetic activity) or COX-2 (anti-inflammatory) .
  • ADME prediction : Tools like SwissADME assess bioavailability, emphasizing the role of the trifluoromethyl group in enhancing permeability .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., glucose concentration in antiglycation assays) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing phenyl with thienyl) to isolate activity drivers .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as the correlation between electron-withdrawing groups and enhanced antidiabetic effects .

Advanced: What experimental designs are critical for evaluating oxidative stability of the oxadiazole ring?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to UV light or reactive oxygen species (ROS) in buffered solutions.
  • HPLC-MS monitoring : Track decomposition products (e.g., nitriles or amides) to infer degradation pathways .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres .

Advanced: How do substituents influence the compound’s solubility and bioavailability?

Methodological Answer:

  • LogP measurements : Hydrophobic substituents (e.g., aryl groups) reduce aqueous solubility but enhance membrane permeability.
  • Protonation studies : The pyridinyl group’s basicity (pKa ~4.5) affects solubility in acidic environments (e.g., gastric fluid) .
  • Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) without altering bioactivity .

Advanced: What spectroscopic techniques resolve ambiguities in regiochemistry during synthesis?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiates between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole structures .
  • IR spectroscopy : Confirms the absence of amidoxime (-NH2_2) peaks post-cyclization .
  • X-ray crystallography : Provides definitive proof of regiochemistry in crystalline derivatives .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent probes : Synthesize analogs with BODIPY or dansyl tags to track cellular uptake and sublocalization .
  • Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., AGE receptors) and assess activity loss .
  • SPR/BLI assays : Measure binding kinetics to purified proteins (e.g., aldose reductase) .

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